methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate
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Overview
Description
Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is a complex organic compound with a unique structure that includes both pyrimidine and dienone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
Similar compounds include other pyrimidine derivatives and dienone-containing molecules. Compared to these compounds, methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and combination of functional groups. This uniqueness may confer distinct biological activities and chemical reactivity .
Comparison with Similar Compounds
- Pyrimidine derivatives
- Dienone-containing molecules
- Other substituted pyrimidines
Properties
Molecular Formula |
C14H16N2O6 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dienyl]-2-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H16N2O6/c1-8(6-11(20-2)13(18)22-4)5-9-7-10(12(17)21-3)16-14(19)15-9/h5-7H,1-4H3,(H,15,16,19)/b8-5+,11-6- |
InChI Key |
RRUZJNKZGBWDJR-CZDIAPPSSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=NC(=O)N1)C(=O)OC)/C=C(/C(=O)OC)\OC |
Canonical SMILES |
CC(=CC1=CC(=NC(=O)N1)C(=O)OC)C=C(C(=O)OC)OC |
Origin of Product |
United States |
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